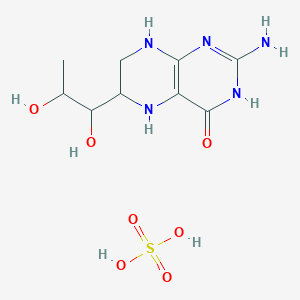

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

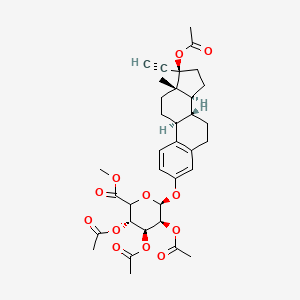

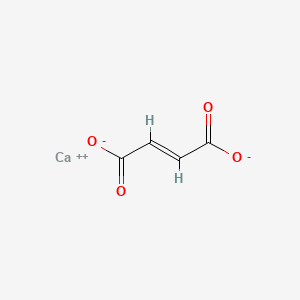

Fluorinated pyrimidines, including compounds like 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt, are of significant interest in the field of medicinal chemistry due to their applications in treating cancer. These compounds are designed to interfere with nucleic acid synthesis, exhibiting potent biological activities that can be leveraged for therapeutic purposes (Gmeiner, 2020).

Synthesis Analysis

The synthesis of fluorinated pyrimidines involves sophisticated chemical methodologies that allow for the incorporation of fluorine atoms into the pyrimidine nucleotides. Techniques include the use of stable and radioactive isotopes to study the metabolism and biodistribution of these compounds, offering insights into their potential therapeutic applications (Gmeiner, 2020).

Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines is characterized by the substitution of hydrogen atoms with fluorine, which significantly alters their chemical and biological properties. This modification impacts their interaction with biological molecules, affecting their mechanism of action at the molecular level (Gmeiner, 2020).

Chemical Reactions and Properties

Fluorinated pyrimidines undergo various chemical reactions that are crucial for their biological activity. These reactions include the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, and the incorporation into RNA and DNA, which can disrupt nucleic acid functions and dynamics (Gmeiner, 2020).

Physical Properties Analysis

The physical properties of fluorinated pyrimidines, such as solubility, melting point, and stability, are influenced by the presence of fluorine atoms. These properties are critical in determining the pharmacokinetics and pharmacodynamics of these compounds, affecting their absorption, distribution, metabolism, and excretion in the body (Gmeiner, 2020).

Chemical Properties Analysis

The chemical properties of fluorinated pyrimidines, including reactivity, acidity, and the ability to form hydrogen bonds, play a vital role in their interaction with biological targets. These properties enable the selective targeting and inhibition of nucleic acid synthesis pathways, which is fundamental to their anticancer activity (Gmeiner, 2020).

Wissenschaftliche Forschungsanwendungen

Imaging Tumor Cell Proliferation

- 3'-Deoxy-3'-[18F]fluorothymidine (FLT) is used in positron emission tomography (PET) imaging to estimate thymidine kinase 1 activity in tumor cells after treatment with drugs like 5-fluorouracil. It offers a quantitative evaluation of kinetic parameters and TK1 activity after thymidylate synthase inhibition (Hong et al., 2014).

Biochemical Analysis

- 5'-Deoxy-5'-fluoro-thymidine selectively inhibits DNA synthesis in cells, acting as an inhibitory analogue of thymidine-5'-monophosphate in the kinase reaction. It shows potential for cancer chemotherapy (Langen & Kowollik, 1968).

Pharmacokinetics and Antiviral Activity

- 3'-Fluorothymidine shows significant phosphorylation to the 5'-triphosphate in various cell lines, relevant in the context of HIV treatment, demonstrating a different pharmacokinetic profile compared to other nucleoside analogues (Matthes et al., 1988).

19F Magnetic Resonance Spectroscopy

- In vivo studies using 19F magnetic resonance spectroscopy (MRS) with FLT can assess tumor aggressiveness and predict treatment responses, based on the detection of FLT and its monophosphate metabolite in tumor models (Ko et al., 2017).

Radiochemical Synthesis

- High radiochemical yield synthesis of FLT using specific precursors has been explored, optimizing fluorination conditions for improved yields and purities, relevant for medical imaging applications (Yun et al., 2003).

Nucleotide Self-Assembly

- The self-association of disodium 5'-deoxy-5'-thioguanosine-5'-monophosphate, an analogue of 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt, into helical G-quadruplex structures in aqueous solutions, suggests potential applications in understanding nucleotide self-assembly and cation bridging (Kwan et al., 2011).

Eigenschaften

CAS-Nummer |

1316845-74-5 |

|---|---|

Produktname |

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt |

Molekularformel |

C₁₀H₁₂FN₂Na₂O₇P |

Molekulargewicht |

368.16 |

Synonyme |

3’-Deoxy-3’-fluoro-5’-thymidylic Acid Disodium; 2’,3’-Dideoxy-3’-fluoro-5-_x000B_methyluridine 5’-(Dihydrogen Phosphate) Disodium; 3’-Deoxy-3’-fluorothymidine Monophosphate Disodium; 3’-Fluoro-3’-deoxythymidine Monophosphate Disodium; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)